molecular formula C7H12O3S B12786524 Methylthio 2-(propionyloxy) propionate CAS No. 827024-53-3

Methylthio 2-(propionyloxy) propionate

Cat. No.: B12786524
CAS No.: 827024-53-3
M. Wt: 176.24 g/mol
InChI Key: VCLWCQBHEOFVMO-UHFFFAOYSA-N
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Description

Methylthio 2-(propionyloxy) propionate (CAS: 93940-60-4) is a synthetic thioester compound with the molecular formula C₇H₁₂O₃S and a molecular weight of 176.23 g/mol (approximated from structural analogs in ). It is classified as a flavoring agent under FEMA number 3790 and is approved for use in food products in China, as noted in regulatory documents . Structurally, it combines a methylthio group (–SCH₃) and a propionyloxy ester (–OCOC₂H₅), contributing to its aromatic properties. Synonyms include S-Methyl 2-propionyloxypropanethioate and Thiomethyl propionyllacetate .

Toxicological studies in rats revealed an oral LD₅₀ of 1,330 mg/kg, indicating moderate acute toxicity . Its primary application lies in the food and fragrance industries, where it imparts fruity or sulfurous notes .

Properties

CAS No.

827024-53-3

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

(1-methylsulfanyl-1-oxopropan-2-yl) propanoate

InChI

InChI=1S/C7H12O3S/c1-4-6(8)10-5(2)7(9)11-3/h5H,4H2,1-3H3

InChI Key

VCLWCQBHEOFVMO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(=O)SC

density

1.096-1.100 (20°)

physical_description

colourless to pale pink liquid

solubility

slightly soluble in water;  soluble in fats

Origin of Product

United States

Preparation Methods

The synthetic routes for S-Methyl 2-(propionyloxy)propanethioate involve the esterification of propionyl lactic acid with methanethiol. The reaction conditions typically require an acid catalyst and a controlled temperature to ensure the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

S-Methyl 2-(propionyloxy)propanethioate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters .

Scientific Research Applications

S-Methyl 2-(propionyloxy)propanethioate has several scientific research applications:

Mechanism of Action

The mechanism by which S-Methyl 2-(propionyloxy)propanethioate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The ester group is crucial for its binding affinity and activation of these receptors, leading to the perception of a fruity aroma. Molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylthio 2-(propionyloxy) propionate with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Applications Toxicity (LD₅₀, rat oral) Regulatory Status References
This compound 93940-60-4 C₇H₁₂O₃S Thioester, propionate Food flavoring (FEMA 3790) 1,330 mg/kg Approved in China
2-Phenoxyethyl propionate 122-99-6 C₁₁H₁₄O₃ Phenoxy, ester Fragrances, plasticizers Not reported Industrial use
Ethyl 2-(methyldithio)propionate 23747-43-5 C₆H₁₂O₂S₂ Dithio, ester Food additive (FEMA 3834) Not reported JECFA-reviewed
2-(4-Chloro-2-methylphenoxy)propionic acid Not specified C₁₀H₁₁ClO₃ Chlorophenoxy, carboxylic acid Herbicide Highly toxic (workplace controls required) Restricted use
Methyl propionate 554-12-1 C₄H₈O₂ Simple ester Solvent, industrial processes 4,100 mg/kg Generally recognized as safe
Ethyl 2-methyl-2-(methylthio)propionate 3016499 (PubChem) C₇H₁₄O₂S Methylthio, branched ester Fragrance intermediate Not reported Research/industrial use

Key Research Findings

Toxicity Profile : this compound exhibits lower acute toxicity (LD₅₀ = 1,330 mg/kg) compared to simpler esters like methyl propionate (LD₅₀ = 4,100 mg/kg), likely due to its thioester group altering metabolic pathways .

Flavoring Efficacy: Its sulfur-containing structure enhances flavor intensity at lower concentrations compared to non-sulfur analogs like 2-phenoxyethyl propionate, which lacks volatile sulfur notes .

Synthetic Accessibility : Derivatives like Ethyl 2-methyl-2-(methylthio)propionate require complex synthesis routes (e.g., multi-step esterification), whereas this compound can be synthesized via direct thioesterification .

Critical Notes

Structural Sensitivity: Minor modifications, such as replacing the propionyloxy group with acetyloxy (as in FEMA 3788), significantly alter volatility and flavor profiles .

Toxicity Misinterpretation: Despite structural similarities to phenoxy herbicides (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid), this compound lacks herbicidal activity and exhibits distinct toxicokinetics .

Data Gaps : Chronic toxicity and environmental impact studies for this compound are sparse, contrasting with well-documented data for methyl propionate .

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